Cas no 217464-22-7 (2-Benzyloctahydro-1H-isoindol-4-amine)

2-Benzyloctahydro-1H-isoindol-4-amine is a bicyclic amine derivative with a benzyl substituent, exhibiting potential utility in pharmaceutical and organic synthesis applications. Its rigid octahydro-isoindole scaffold provides structural stability, while the amine functionality offers reactivity for further derivatization. The benzyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. This compound may serve as a versatile intermediate in the development of CNS-targeting agents or peptidomimetics due to its constrained conformation. Its synthetic flexibility allows for modifications at both the amine and benzyl positions, enabling tailored physicochemical properties. The saturated ring system contributes to metabolic stability, making it a promising candidate for medicinal chemistry research.
2-Benzyloctahydro-1H-isoindol-4-amine structure
217464-22-7 structure
Product Name:2-Benzyloctahydro-1H-isoindol-4-amine
CAS No:217464-22-7
MF:C15H22N2
MW:230.348583698273
MDL:MFCD10758104
CID:4641724
PubChem ID:21186482
Update Time:2025-10-31

2-Benzyloctahydro-1H-isoindol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-benzyloctahydro-1H-isoindol-4-amine
    • 2-benzyl-1,3,3~{a},4,5,6,7,7~{a}-octahydroisoindol-4-amine
    • 1H-Isoindol-4-amine, octahydro-2-(phenylmethyl)-
    • 2-Benzyloctahydro-1H-isoindol-4-amine
    • MDL: MFCD10758104
    • Inchi: 1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
    • InChI Key: DEDUBZVXFIONOV-UHFFFAOYSA-N
    • SMILES: C1C2C(C(N)CCC2)CN1CC1=CC=CC=C1

2-Benzyloctahydro-1H-isoindol-4-amine Security Information

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Matrix Scientific
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2-Benzyloctahydro-1H-isoindol-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:217464-22-7)2-Benzyloctahydro-1H-isoindol-4-amine
Order Number:A1235662
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:21
Price ($):922
Email:sales@amadischem.com

Additional information on 2-Benzyloctahydro-1H-isoindol-4-amine

Chemical Profile of 2-Benzyloctahydro-1H-isoindol-4-amine (CAS No. 217464-22-7)

2-Benzyloctahydro-1H-isoindol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 217464-22-7, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the isoindole class, which is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered heterocyclic ring containing nitrogen. The presence of an amine functional group at the 4-position and a benzyloxy substituent at the 2-position introduces specific chemical reactivity and binding properties that make it of significant interest for drug discovery and development.

The benzyloctahydro-1H-isoindol-4-amine structure presents a promising scaffold for designing molecules with enhanced pharmacological properties. The benzyloxy group not only contributes to the steric bulk of the molecule but also influences its solubility and metabolic stability, which are critical factors in drug formulation and delivery. The amine moiety, on the other hand, serves as a hydrogen bond acceptor or donor, depending on the molecular environment, which can be exploited to improve binding affinity to biological targets such as enzymes or receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-benzyloctahydro-1H-isoindol-4-amine with various therapeutic targets. Studies have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases. The isoindole core is particularly recognized for its ability to interact with aromatic hydrophobic pockets in protein targets, making it a versatile building block for structure-based drug design.

In vitro experiments have demonstrated that derivatives of 2-benzyloctahydro-1H-isoindol-4-amine can modulate the activity of enzymes involved in metabolic pathways. For instance, modifications at the benzyloxy position have been shown to enhance selectivity towards specific isoforms of kinases, reducing off-target effects. This level of precision is crucial for developing drugs with minimal side effects and improved therapeutic outcomes. The octahydro moiety in the name underscores the presence of a saturated eight-membered ring, which can contribute to the overall rigidity and stability of the molecule, further influencing its pharmacokinetic profile.

The synthesis of 2-benzyloctahydro-1H-isoindol-4-amine involves multi-step organic transformations, including cyclization reactions, functional group interconversions, and protective group strategies. The use of advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions has streamlined the production process, allowing for scalable synthesis under controlled conditions. These synthetic advances are essential for ensuring high purity and yield, which are prerequisites for preclinical and clinical studies.

Current research in medicinal chemistry focuses on optimizing the scaffold of 2-benzyloctahydro-1H-isoindol-4-amine to improve its bioavailability and target engagement. By leveraging structure activity relationship (SAR) studies, chemists are exploring analogs that exhibit enhanced potency, selectivity, and pharmacokinetic properties. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates derived from this scaffold, highlighting the intersection of traditional organic chemistry with modern computational approaches.

The potential applications of 2-benzyloctahydro-1H-isoindol-4-amine extend beyond oncology; it has shown promise in preclinical models relevant to central nervous system (CNS) disorders. The ability of isoindole derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, their interaction with neurotransmitter receptors suggests potential utility in developing novel therapeutics for mental health conditions.

Regulatory considerations play a pivotal role in advancing compounds like 2-benzyloctahydro-1H-isoindol-4-amine through clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are essential for navigating the complex landscape of drug approval processes.

Future directions in research may explore biocatalytic approaches to synthesize 2-benzyloctahydro-1H-isoindol-4-amines, leveraging enzymatic systems for sustainable production. Additionally, investigating its role in epigenetic modulation could open new avenues for therapeutic intervention in diseases driven by aberrant gene expression patterns. The versatility of this compound underscores its importance as a chemical probe and lead compound in ongoing pharmaceutical investigations.

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Amadis Chemical Company Limited
(CAS:217464-22-7)2-Benzyloctahydro-1H-isoindol-4-amine
A1235662
Purity:99%
Quantity:1g
Price ($):922
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